molecular formula C14H12ClN3OS B4760865 4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4760865
M. Wt: 305.8 g/mol
InChI Key: QISFIBNFSMDIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 1,2,4-triazole, which is a heterocyclic compound that has been extensively studied due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this compound exerts its biological activity through the inhibition of various enzymes and proteins. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a key role in inflammation. It has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol has various biochemical and physiological effects. For example, it has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. In addition, this compound has been reported to have antioxidant activity and to protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its diverse biological activities. This compound has been shown to have potential applications in various fields of science, including medicinal chemistry, materials science, and environmental science. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to dissolve in certain experimental conditions.

Future Directions

There are several future directions for the study of 4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. One of the areas of interest is the development of novel derivatives with improved biological activity and solubility. Another area of interest is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and infections. In addition, the use of 4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor in the oil and gas industry is an area that requires further investigation.

Scientific Research Applications

4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been evaluated for its antitumor, antifungal, and antibacterial activities. It has also been studied for its potential as an anti-inflammatory and analgesic agent. In addition, this compound has been investigated for its potential as a corrosion inhibitor in the oil and gas industry.

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-9-12(6-7-19-9)13-16-17-14(20)18(13)8-10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISFIBNFSMDIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NNC(=S)N2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorobenzyl)-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

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